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Compound of Interest

Compound Name:
Diisopropyl

bromomethylphosphonate

Cat. No.: B1587420 Get Quote

An In-depth Technical Guide to Diisopropyl Bromomethylphosphonate (CAS No. 98432-80-

5)

Introduction: Situating a Key Synthetic Building
Block
Diisopropyl bromomethylphosphonate is an organophosphorus compound that serves as a

highly versatile and reactive intermediate in modern organic synthesis.[1][2][3] Characterized

by a phosphonate functional group and a reactive bromomethyl moiety, this reagent is not an

end product in itself but rather a critical building block for constructing more complex molecular

architectures. Its utility is primarily harnessed in the pharmaceutical and agrochemical

industries, where the introduction of a phosphonate group can impart specific biological

activities or modify the properties of a parent molecule.[1] This guide, intended for researchers

and drug development professionals, provides a comprehensive overview of its chemical

properties, synthesis, reactivity, analytical characterization, and safe handling protocols,

grounded in established chemical principles and field-proven insights.

Core Chemical and Physical Identity
A precise understanding of a reagent's fundamental properties is the bedrock of its effective

and safe application in any synthetic campaign. Diisopropyl bromomethylphosphonate is a

colorless to pale yellow liquid under standard conditions.[1] The presence of two isopropyl
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groups provides a degree of steric hindrance and enhances its solubility in common organic

solvents, which is a crucial factor in its reaction kinetics and purification.[1]

Key Identifiers and Properties
The essential physicochemical data for diisopropyl bromomethylphosphonate are

summarized below. This information is critical for reaction setup, solvent selection, and

downstream processing.

Property Value Source(s)

CAS Number 98432-80-5 [4][5]

Molecular Formula C₇H₁₆BrO₃P [1][5][6]

Molecular Weight 259.08 g/mol [4][5][6]

IUPAC Name
diisopropyl

(bromomethyl)phosphonate

Synonyms

Bis(1-Methylethyl)

(Bromomethyl)Phosphonate,

Bromomethylphosphonic acid

diisopropyl ester

[1][4]

Appearance Colorless to pale yellow liquid [1]

Purity (Typical) 95% - 97% [6]

Canonical SMILES CC(C)OP(=O)(CBr)OC(C)C [1][4]

InChI Key
JNONGIUWXHOEEN-

UHFFFAOYSA-N
[4]

Synthesis: The Michaelis-Arbuzov Reaction
The primary and most efficient industrial and laboratory-scale synthesis of α-

haloalkylphosphonates like diisopropyl bromomethylphosphonate is the Michaelis-Arbuzov

reaction. This venerable reaction provides a reliable pathway for forming a carbon-phosphorus

bond.
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Mechanistic Rationale
The reaction proceeds by treating a trialkyl phosphite, in this case, triisopropyl phosphite, with

an alkyl halide containing a good leaving group. For the synthesis of the title compound,

dibromomethane is a suitable and common choice.

The causality of the reaction pathway can be understood in two key steps:

Nucleophilic Attack: The phosphorus atom of triisopropyl phosphite possesses a lone pair of

electrons and acts as a nucleophile, attacking one of the electrophilic carbon atoms of

dibromomethane. This results in the displacement of a bromide ion and the formation of a

phosphonium salt intermediate.

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the

electrophilic carbon atoms of the isopropyl ester groups on the phosphonium intermediate.

This step results in the formation of the thermodynamically stable P=O double bond of the

phosphonate product and the generation of isopropyl bromide as a byproduct.[7]

A patent describes a similar microwave-accelerated Michaelis-Arbuzov reaction for preparing

diisopropyl bromomethylphosphonate by reacting dibromomethane with

triisopropylphosphite, highlighting the robustness of this synthetic approach.[8]

Visualizing the Synthetic Workflow
The logical flow from starting materials to the final purified product via the Michaelis-Arbuzov

reaction is depicted below.
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Caption: General workflow for the synthesis of Diisopropyl Bromomethylphosphonate.

Generalized Experimental Protocol
The following protocol is a self-validating system based on the principles of the Michaelis-

Arbuzov reaction.[7][9]
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Reactor Setup: A dry, multi-neck round-bottom flask is equipped with a reflux condenser, a

dropping funnel, a thermometer, and a nitrogen inlet. The system must be free of moisture,

as triisopropyl phosphite is susceptible to hydrolysis.

Initial Charge: Dibromomethane (typically in slight excess) is charged into the flask.

Reagent Addition: Triisopropyl phosphite is added dropwise to the dibromomethane. The

reaction is often exothermic, and the addition rate should be controlled to maintain a steady

reflux.

Reaction: After the addition is complete, the mixture is heated to reflux for several hours to

ensure the reaction goes to completion. Progress can be monitored by ³¹P NMR, observing

the disappearance of the phosphite peak and the appearance of the phosphonate peak.

Workup: The reaction mixture is cooled to room temperature. The excess dibromomethane

and the isopropyl bromide byproduct are removed under reduced pressure.

Purification: The crude residue is purified by vacuum distillation to yield the final diisopropyl
bromomethylphosphonate as a clear liquid.

Reactivity and Core Applications
The synthetic value of diisopropyl bromomethylphosphonate stems from the dual reactivity

conferred by the phosphonate group and the C-Br bond. The bromomethyl group is an

excellent electrophilic site for nucleophilic substitution reactions.[1] More significantly, it is a

precursor for generating a stabilized carbanion, making it a key reagent in carbon-carbon bond

formation.

The Horner-Wadsworth-Emmons (HWE) Reaction
The most prominent application of this reagent is as a precursor in the Horner-Wadsworth-

Emmons (HWE) reaction. The protons on the carbon adjacent to the phosphonate group are

acidic and can be removed by a strong, non-nucleophilic base (e.g., sodium hydride, LDA) to

generate a phosphonate-stabilized carbanion. This carbanion is a potent nucleophile that

reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity. This

reaction is a cornerstone of modern organic synthesis due to its reliability and stereochemical

control.
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Visualizing the HWE Reaction Pathway
The logical relationship from the phosphonate to the final alkene product is illustrated below.

Diisopropyl
Bromomethylphosphonate

Phosphonate
Carbanion (Ylide)+ Base

(Deprotonation)
Strong Base
(e.g., NaH)

E-Alkene Product+ Aldehyde/Ketone
(Nucleophilic Attack)

Phosphate Byproduct

Elimination

Aldehyde/Ketone
(R-CHO)

Click to download full resolution via product page

Caption: The Horner-Wadsworth-Emmons reaction pathway using the phosphonate.

Analytical Characterization
Confirming the identity and purity of diisopropyl bromomethylphosphonate is essential. A

combination of spectroscopic techniques provides a definitive structural fingerprint.
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Technique Expected Observations Rationale

¹H NMR

~3.5-4.0 ppm (d): CH₂Br

protons, doublet due to

coupling with ³¹P.~4.7-4.9 ppm

(m): Isopropyl CH

protons.~1.3-1.4 ppm (d):

Isopropyl CH₃ protons.

Chemical shifts and coupling

patterns confirm the proton

environment and connectivity

to the phosphorus atom.

¹³C NMR

Signal for CH₂Br carbon

showing C-P coupling.Signals

for isopropyl CH and CH₃

carbons.

Confirms the carbon skeleton

of the molecule.

³¹P NMR

A single resonance in the

typical phosphonate region

(~15-25 ppm).

Directly observes the

phosphorus nucleus,

confirming the phosphonate

functional group.

IR Spectroscopy

~1250 cm⁻¹ (strong): P=O

stretching vibration.~1000

cm⁻¹ (strong): P-O-C

stretching vibration.~600-700

cm⁻¹: C-Br stretching vibration.

Identifies key functional groups

present in the molecule.[10]

[11]

Mass Spectrometry

Molecular ion peak (M⁺) at m/z

~258/260 (due to ⁷⁹Br/⁸¹Br

isotopes). Fragmentation

pattern showing loss of Br,

C₃H₇, etc.

Confirms the molecular weight

and isotopic distribution of

bromine.[10]

Safety, Handling, and Stability
Diisopropyl bromomethylphosphonate is a hazardous chemical that requires careful

handling to mitigate risks.[12]

Hazard Profile
According to its Safety Data Sheet (SDS), the compound is classified as follows:
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Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[12]

Serious Eye Damage/Eye Irritation: Category 1.[12]

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May

cause respiratory irritation.[12]

Safe Handling and Storage Protocol
A self-validating safety system must be in place when working with this reagent.

Engineering Controls: Always handle in a certified chemical fume hood. Ensure that a safety

shower and eyewash station are immediately accessible.[12]

Personal Protective Equipment (PPE):

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[13]

Eye/Face Protection: Use chemical safety goggles and a face shield.[12]

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent

skin exposure.[12]

Handling: Avoid breathing mist, vapors, or spray. Do not allow the material to come into

contact with skin or eyes. Wash hands thoroughly after handling.[12][14]

Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.

Keep containers tightly closed and away from incompatible substances.[12][14]

Stability and Incompatibilities
Stability: The compound is stable under normal storage conditions.[12]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong

bases.[12][14]

Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating

fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and
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oxides of phosphorus.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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